molecular formula C7H8N2O2 B14617095 amino N-phenylcarbamate CAS No. 60506-42-5

amino N-phenylcarbamate

Cat. No.: B14617095
CAS No.: 60506-42-5
M. Wt: 152.15 g/mol
InChI Key: YQHOHPOCZUAUKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of amines with organic carbonates such as dimethyl carbonate. This method is environmentally friendly and avoids the use of hazardous materials like phosgene . The reaction typically proceeds as follows: [ \text{RNH}_2 + \text{R’OCOOR’} \rightarrow \text{RNHC(O)OR’} + \text{R’OH} ] where R and R’ can be alkyl or aryl groups.

Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow systems over solid catalysts. For example, the reaction of various amines with dimethyl carbonate in the presence of iron-chrome catalysts has been shown to yield high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Amino N-phenylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cesium carbonate, TBAI, and dimethyl carbonate. Reaction conditions typically involve mild temperatures and pressures, making the processes efficient and environmentally friendly .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, the reaction with dimethyl carbonate typically yields carbamate esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of amino N-phenylcarbamate involves its role as an inhibitor of O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from proteins, a modification that plays a crucial role in regulating various cellular processes. By inhibiting O-GlcNAcase, this compound affects the levels of O-GlcNAc-modified proteins, thereby influencing signal transduction pathways and other cellular functions .

Comparison with Similar Compounds

Amino N-phenylcarbamate can be compared with other carbamate compounds, such as methyl N-phenylcarbamate and ethyl N-phenylcarbamate. While these compounds share similar structural features, this compound is unique in its ability to inhibit O-GlcNAcase selectively . This selectivity makes it a valuable tool in studying the role of O-GlcNAc modification in various biological processes.

List of Similar Compounds

Properties

IUPAC Name

amino N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-11-7(10)9-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHOHPOCZUAUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332290
Record name amino N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60506-42-5
Record name amino N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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